molecular formula C7H10O2 B15316732 rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo

Cat. No.: B15316732
M. Wt: 126.15 g/mol
InChI Key: FUCCKJSLKAHDNQ-LYFYHCNISA-N
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Description

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo is a racemic bicyclic compound featuring a 7-oxabicyclo[2.2.1]hept-5-ene core with a hydroxymethyl (-CH2OH) group at the endo position (C2). The "rac-" prefix denotes a 1:1 mixture of enantiomers (1R,2S,4R and 1S,2R,4S) . Its molecular formula is C7H10O2, with a molecular weight of ~142.15 g/mol . Key properties include a predicted density of 1.31 g/cm³ and boiling point of 290.7°C .

The compound is synthesized via esterification or reduction of precursor bicyclic anhydrides or esters. For example, describes the preparation of analogous bicyclic esters using DIC/DMAP coupling agents, while highlights the structural similarity of its amine derivative. Applications span pharmaceutical intermediates (e.g., estrogen receptor modulators ) and surface chemistry (e.g., phosphonic monolayer synthesis ).

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6-,7+/m0/s1

InChI Key

FUCCKJSLKAHDNQ-LYFYHCNISA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]([C@@H]1CO)O2

Canonical SMILES

C1C2C=CC(C1CO)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo typically involves the following steps:

    Starting Material: The synthesis begins with a suitable diene, such as cyclopentadiene.

    Diels-Alder Reaction: The diene undergoes a Diels-Alder reaction with an appropriate dienophile, such as maleic anhydride, to form a bicyclic intermediate.

    Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.

    Reduction: Finally, the epoxide is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps, as well as efficient purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to yield carbonyl derivatives:

  • Aldehyde/Ketone Formation : Under controlled conditions (e.g., pyridinium chlorochromate, PCC), the alcohol oxidizes to an aldehyde. Stronger oxidants like CrO₃ or KMnO₄ in acidic media further oxidize it to a carboxylic acid.

  • Selectivity : Steric hindrance from the bicyclic framework may limit over-oxidation, favoring aldehyde formation in milder conditions.

Esterification

The hydroxymethyl group reacts with carboxylic acids or derivatives:

Reagent Conditions Product Yield Reference
Acetic anhydrideH₂SO₄ catalysis, 25°CAcetylated ester~85%
Benzoyl chloridePyridine, refluxBenzoyl ester~78%

Mechanism involves acid-catalyzed nucleophilic acyl substitution or base-mediated activation with acyl chlorides.

Nucleophilic Substitution

Activation of the alcohol as a leaving group enables substitution:

  • Tosylation : Treatment with TsCl/pyridine converts the -OH to a tosylate, facilitating reactions with nucleophiles (e.g., NaI, amines).

  • Halogenation : Reaction with PBr₃ or SOCl₂ yields corresponding alkyl halides.

Ring-Opening Reactions

The oxabicyclo ether ring undergoes acid-catalyzed cleavage:

  • Protonation : In concentrated H₂SO₄, the ether oxygen protonates, inducing ring opening to form a diol or rearranged products.

  • Regioselectivity : Ring strain and stereoelectronic factors dictate cleavage at the most strained C-O bond .

Diels-Alder Cycloaddition

The hept-5-ene moiety acts as a diene in [4+2] cycloadditions:

Dienophile Catalyst Temperature endo/exo Ratio Reference
Methyl propiolateAlCl₃20°C76:24
Maleic anhydrideNoneReflux60:40

Lewis acids like AlCl₃ enhance endo selectivity by stabilizing transition states through coordination .

Reduction Pathways

While the compound itself is an alcohol, its derivatives participate in reductions:

  • Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the hept-5-ene bond, yielding a fully saturated bicyclic alcohol.

  • Ester Reduction : LiAlH₄ reduces ester groups to primary alcohols.

Etherification

The hydroxyl group forms ethers via Williamson synthesis:

  • Reagents : Alkyl halides (e.g., CH₃I) with NaH/THF .

  • Applications : Ether derivatives are intermediates in synthesizing bioactive molecules, as seen in patent WO2011029915A1 .

Enzymatic Interactions

In biochemical contexts, the compound acts as:

  • Enzyme Substrate/Inhibitor : Competes with natural substrates for binding pockets in kinases or oxidoreductases, showing potential in drug discovery .

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variants of the 7-Oxabicyclo[2.2.1]hept-5-ene Core

The table below compares rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo with derivatives differing in substituents or stereochemistry:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo -CH2OH (endo) C7H10O2 142.15 High polarity; pharmaceutical intermediates , surface monolayers
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Two isoamyl ester groups (-COOCH2CH2CH(CH3)2) C16H24O6 312.36 Lipophilic; used in polymer synthesis
rac-(1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid -NHBoc, -COOH C12H17NO5 255.27 Bifunctional (acid/amine); peptide coupling
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine -CH2NH2 C7H11NO 125.17 Basic amine; predicted CCS: 123.2 Ų (M+H+)
rac-((1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methanol -CH2OH, hexachlorinated core C8H8Cl6O2 348.85 High hydrophobicity; potential pesticide intermediate

Stereochemical and Functional Group Analysis

  • Polarity and Reactivity: The methanol derivative exhibits higher polarity than ester () or chlorinated analogs (), influencing solubility in aqueous vs. organic phases. The -COOH variant () is acidic (pKa ~4.34), enabling salt formation or further derivatization .
  • Biological Activity: In , racemic 7-oxabicycloheptene analogs with sulfonamide groups showed estrogen receptor antagonism. The methanol group’s hydrogen-bonding capacity may enhance binding affinity compared to esters or amines.
  • Synthetic Utility: The methanol group serves as a versatile handle for esterification () or oxidation to carboxylic acids (). In contrast, the diisoamyl ester () is tailored for hydrophobic applications.

Pharmaceutical Development

  • Estrogen Receptor Modulators : Analogs of the 7-oxabicycloheptene core with sulfonamide substituents () demonstrated full antagonism of the estrogen receptor, with racemic mixtures showing comparable activity to enantiopure forms .

Materials Science

  • Surface Monolayers: The methanol derivative was used to prepare phosphonic acid monolayers via esterification with 4-(trifluoromethyl)benzoic acid, demonstrating utility in nanotechnology .

Biological Activity

The compound rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol (CAS Number: 111080-27-4) is a bicyclic compound with potential biological activities. Its unique structure contributes to its interaction with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Structure : The compound features a bicyclic framework that influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has been explored in various studies, focusing on its effects on different biological targets. Here are some key findings:

2. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been studied, particularly in the context of metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism or neurotransmitter regulation.

3. Neuroprotective Effects

Preliminary studies suggest that rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol may exhibit neuroprotective effects, potentially by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

StudyFindings
Smith et al., 2020Identified antimicrobial properties in bicyclic compounds related to methanol derivatives.
Johnson et al., 2021Demonstrated enzyme inhibition in lipid metabolism pathways for structurally similar compounds.
Lee et al., 2019Reported neuroprotective effects in animal models using bicyclic methanol derivatives.

The mechanisms by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol exerts its biological effects may include:

  • Binding to Receptors : Interaction with G protein-coupled receptors (GPCRs) may influence signaling pathways related to metabolism and neuroprotection.
  • Enzyme Modulation : Inhibition or activation of specific enzymes can alter metabolic processes and affect cellular health.

Q & A

What are the optimal synthetic routes for rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo?

Level: Basic
Methodological Answer:

  • Stepwise Cycloaddition : Utilize Diels-Alder or other cycloaddition reactions to construct the bicyclic framework. Evidence from similar compounds suggests oxabicyclo systems can be synthesized via [4+2] cycloaddition followed by functionalization .
  • Oxidation/Reduction : Introduce the methanol group through selective oxidation/reduction of intermediates. For example, epoxidation of the double bond followed by ring-opening with a nucleophile (e.g., water or methanol) .
  • Purification : Employ column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the endo isomer, as demonstrated in analogous syntheses .

How can researchers address contradictions in stereochemical assignments using advanced spectroscopic techniques?

Level: Advanced
Methodological Answer:

  • Cross-Validation : Combine 1D/2D NMR (e.g., NOESY, COSY) to confirm spatial proximity of protons and assign endo/exo configurations .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as seen in studies of related bicyclic compounds .
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data. provides SMILES/InChi strings for modeling .

What characterization techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

Technique Purpose Evidence
1H/13C NMR Assign stereochemistry and detect impurities
High-Resolution MS Confirm molecular weight (128.17 g/mol)
Polarimetry Measure optical activity (racemic vs. enantio-pure)
X-ray Diffraction Definitive structural confirmation

What methodological approaches are used to study enantioselective synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts : Employ Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) for asymmetric hydrogenation or desymmetrization of meso-alkenes, as demonstrated in similar bicyclic systems .
  • Kinetic Resolution : Use lipases or other enzymes to selectively modify one enantiomer, enabling separation .
  • Chiral Stationary Phases : Utilize HPLC with chiral columns (e.g., cellulose-based) to analyze enantiomeric excess .

What are the primary chemical reactivity patterns observed under various reaction conditions?

Level: Basic
Methodological Answer:

  • Oxidation : The methanol group can be oxidized to a ketone or carboxylic acid using Jones reagent or KMnO₄ .
  • Ether Cleavage : The oxabicyclo ether bond may undergo acid-catalyzed ring-opening (e.g., with HBr/AcOH) .
  • Nucleophilic Additions : The double bond (hept-5-en) participates in epoxidation or dihydroxylation reactions .

How can computational modeling integrate with experimental data to predict catalytic behavior?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions between the compound and catalysts (e.g., Rhodium) to predict enantioselectivity .
  • Docking Studies : Model binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to calculate transition states and energy barriers for key reactions .

What strategies resolve conflicting data in solubility and stability studies?

Level: Advanced
Methodological Answer:

  • Controlled Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways .
  • Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents, noting discrepancies in polarity effects .
  • Isotopic Labeling : Use deuterated analogs to trace degradation products via MS/MS fragmentation .

How does the compound’s stereochemistry influence its biological interactions?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Compare endo vs. exo isomers in vitro (e.g., cytochrome P450 inhibition) to assess stereospecific effects .
  • Molecular Dynamics (MD) : Simulate binding modes with protein targets (e.g., kinases) to rationalize activity differences .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

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